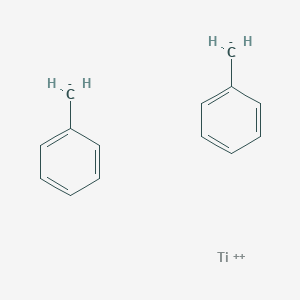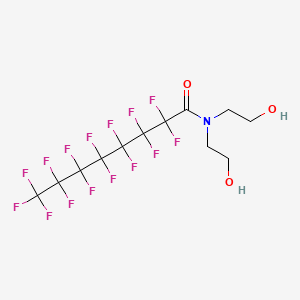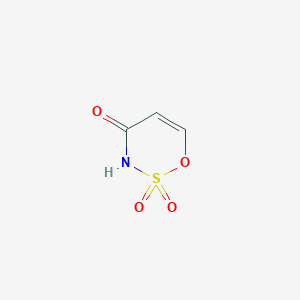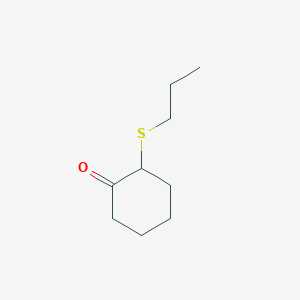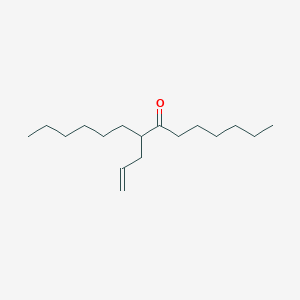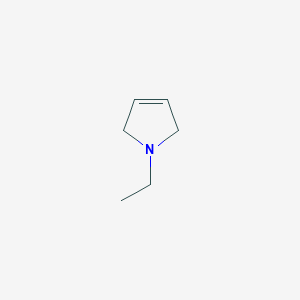
1-Ethyl-2,5-dihydro-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound with the molecular formula C6H11N It is a derivative of pyrrole, characterized by the presence of an ethyl group at the nitrogen atom and partial hydrogenation at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,5-dihydro-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with ethylamine in the presence of a catalyst such as iron (III) chloride . This method is operationally simple and yields the desired product under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.
Substitution: N-substitution reactions are common, where the ethyl group can be replaced with other substituents using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Fully saturated pyrrolidine derivatives.
Substitution: Various N-substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2,5-dihydro-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceuticals with pyrrole-based structures.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2,5-dihydro-1H-pyrrole involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include inhibition of certain enzymes or activation of signaling cascades, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrole: The parent compound, lacking the ethyl group and partial hydrogenation.
2,5-Dihydro-1H-pyrrole: Similar structure but without the ethyl substitution.
N-Substituted Pyrroles: Compounds with different substituents at the nitrogen atom.
Uniqueness: 1-Ethyl-2,5-dihydro-1H-pyrrole is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
38042-71-6 |
|---|---|
Molekularformel |
C6H11N |
Molekulargewicht |
97.16 g/mol |
IUPAC-Name |
1-ethyl-2,5-dihydropyrrole |
InChI |
InChI=1S/C6H11N/c1-2-7-5-3-4-6-7/h3-4H,2,5-6H2,1H3 |
InChI-Schlüssel |
RYXDWPSIUJOFHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


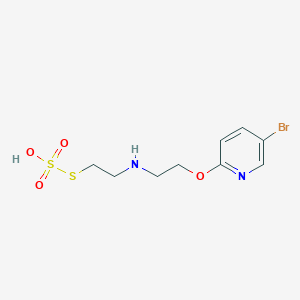
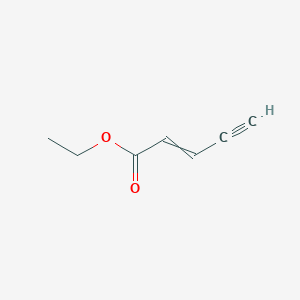
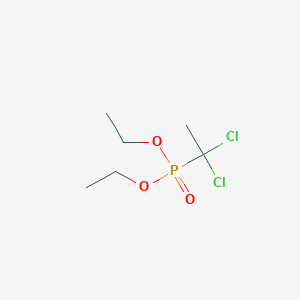

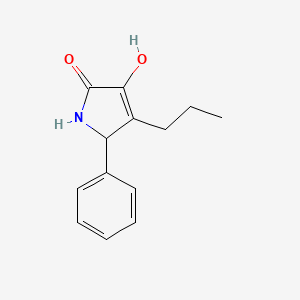
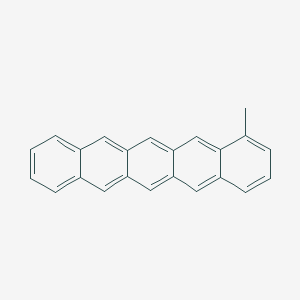
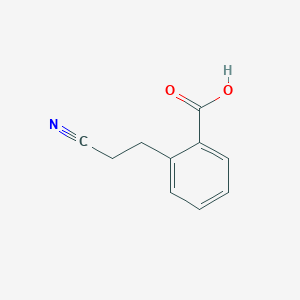
![7-(2-Chlorophenyl)-5-methylbenzo[c]acridine](/img/structure/B14659733.png)
